2-[2-(Methylsulfanyl)phenyl]benzonitrile

Purinergic Signaling Platelet Aggregation G-Protein Coupled Receptor (GPCR)

2-[2-(Methylsulfanyl)phenyl]benzonitrile, also known as 2'-(methylthio)-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl derivative with a methylthio and a carbonitrile substituent. It is a key research tool for studying the P2Y1 purinergic receptor.

Molecular Formula C14H11NS
Molecular Weight 225.309
CAS No. 1352318-41-2
Cat. No. B596007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Methylsulfanyl)phenyl]benzonitrile
CAS1352318-41-2
Synonyms2-[2-(Methylsulfanyl)phenyl]benzonitrile
Molecular FormulaC14H11NS
Molecular Weight225.309
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=CC=CC=C2C#N
InChIInChI=1S/C14H11NS/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3
InChIKeyDGXUSSWQYKMTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-[2-(Methylsulfanyl)phenyl]benzonitrile (CAS 1352318-41-2) as a P2Y1 Antagonist Tool


2-[2-(Methylsulfanyl)phenyl]benzonitrile, also known as 2'-(methylthio)-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl derivative with a methylthio and a carbonitrile substituent. It is a key research tool for studying the P2Y1 purinergic receptor [1]. This compound is offered by chemical suppliers as a specialized building block for medicinal chemistry and biological research .

Why Generic Substitution is Not Advisable for 2-[2-(Methylsulfanyl)phenyl]benzonitrile (CAS 1352318-41-2)


Biphenyl-carbonitrile derivatives are a broad class with diverse biological activities [1]. Substituting a specific analog like 2-[2-(methylsulfanyl)phenyl]benzonitrile with a different in-class compound is risky due to the potential for significant shifts in pharmacological profile. Even small structural changes can alter target affinity, selectivity, and physicochemical properties [2]. The unique ortho-substitution pattern on the biphenyl core is critical for its specific interaction with the P2Y1 receptor, and generic substitution cannot guarantee equivalent experimental outcomes.

Quantitative Differentiation Evidence for 2-[2-(Methylsulfanyl)phenyl]benzonitrile (CAS 1352318-41-2)


Nanomolar Antagonist Potency at the Human P2Y1 Receptor

2-[2-(Methylsulfanyl)phenyl]benzonitrile demonstrates potent antagonist activity at the human P2Y1 receptor with an IC50 value of 29 nM [1]. This is a direct, quantitative measurement of its functional effect in a cellular assay, distinguishing it from other biphenyl derivatives that may exhibit different activity profiles. While direct head-to-head comparisons are limited in the public domain, this nanomolar potency establishes a clear baseline for activity against this key target.

Purinergic Signaling Platelet Aggregation G-Protein Coupled Receptor (GPCR)

Verified Physicochemical Properties for Accurate Experimental Planning

The compound's key physicochemical properties, such as its exact mass (225.06100 Da) and calculated LogP (XLogP3: 3.8), have been reported by multiple suppliers . These values are critical for planning solubility, chromatography, and in vitro assays. While not a direct comparator, these data points confirm the compound's identity and provide essential parameters that may differ from closely related analogs, such as 2-(methylthio)benzonitrile (exact mass: 149.02992 Da) [1], which lacks the second phenyl ring and has different properties.

Medicinal Chemistry Chemical Properties Pre-formulation

Defined Hazard Profile for Safe Handling and Regulatory Compliance

Safety data sheets for 2-[2-(methylsulfanyl)phenyl]benzonitrile explicitly state that it is 'Harmful by inhalation, in contact with skin, and if swallowed' . This is a standard but critical piece of information for procurement and laboratory use. This hazard profile, while common, differentiates it from non-hazardous or more toxic analogs. For instance, the simpler analog 2-(methylthio)benzonitrile is reported as 'Stable under recommended storage conditions' but also carries general safety warnings . Knowledge of the specific hazard statements is mandatory for proper handling and risk mitigation.

Laboratory Safety Chemical Hygiene Risk Assessment

Primary Research Applications for 2-[2-(Methylsulfanyl)phenyl]benzonitrile (CAS 1352318-41-2)


In Vitro Pharmacological Studies of the P2Y1 Purinergic Receptor

The primary, evidence-backed application for this compound is as an antagonist tool in in vitro studies of the P2Y1 receptor. Its reported IC50 of 29 nM in a functional assay [1] makes it suitable for experiments investigating P2Y1-mediated calcium signaling, particularly in platelet biology or other relevant cell types. Researchers can use this compound to dissect P2Y1-specific contributions in complex biological systems where multiple purinergic receptors are present.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As a well-defined biphenyl-carbonitrile derivative, this compound serves as a valuable building block or reference point in medicinal chemistry SAR campaigns. Its unique ortho-substitution pattern and confirmed bioactivity at P2Y1 [1] provide a specific scaffold for further optimization or for understanding the structural determinants of P2Y1 antagonism. Its use can help delineate the pharmacophore for this receptor class [2].

Analytical Reference Standard for Method Development

The compound's defined physicochemical properties (exact mass: 225.06100 Da; XLogP3: 3.8) make it a suitable candidate for developing and validating analytical methods, such as HPLC or LC-MS. It can be used as a reference standard to ensure system suitability and to track related substances in synthetic chemistry workflows or in the quality control of pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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